molecular formula C9H12ClNO B113176 (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS No. 886061-26-3

(s)-3-Amino-3-(4-chlorophenyl)propan-1-ol

Cat. No. B113176
M. Wt: 185.65 g/mol
InChI Key: JGNACDMQJLVKIU-VIFPVBQESA-N
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Description

“(s)-3-Amino-3-(4-chlorophenyl)propan-1-ol” is an organochlorine compound . It is a chiral intermediate that is widely used in the pharmaceutical industry.


Physical And Chemical Properties Analysis

The molecular weight of “(s)-3-Amino-3-(4-chlorophenyl)propan-1-ol” is 185.65 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Related Compounds : Compounds similar to (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol have been synthesized and investigated for their biological properties. One study focused on synthesizing derivatives with pronounced anticonvulsive activities and some peripheral n-cholinolytic activities, although they exhibited no antibacterial activity (Papoyan et al., 2011).

  • Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Research has been conducted on related compounds for their affinity to beta 1- and beta-2-adrenoceptors, comparing them with known beta-blockers. Certain derivatives showed substantial cardioselectivity, implying potential applications in cardiovascular therapeutics (Rzeszotarski et al., 1979).

  • Antifungal Applications : Derivatives of this compound, specifically halogen substituted triazoles, have demonstrated significant antifungal profiles against various Candida species. This suggests potential for developing antifungal drugs (Lima-Neto et al., 2012).

Chemical and Pharmaceutical Research

  • Spectroscopic Characterization : Spectroscopic and crystallographic characterization of similar compounds has been performed, providing valuable data for identification and understanding of their chemical properties (Kuś et al., 2016).

  • Synthesis of Poly(Ether Imine) Dendrimers : The compound has been used in the synthesis of poly(ether imine) dendrimers. These dendrimers, found to be non-toxic in cytotoxicity studies, hold potential for biological studies and applications (Krishna et al., 2005).

  • Enantioselective Synthesis : Research has been done on the enantioselective synthesis of compounds involving similar structures, showcasing their potential in asymmetric chemical synthesis (Barrett et al., 1996).

properties

IUPAC Name

(3S)-3-amino-3-(4-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNACDMQJLVKIU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649659
Record name (3S)-3-Amino-3-(4-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-Amino-3-(4-chlorophenyl)propan-1-ol

CAS RN

886061-26-3
Record name (3S)-3-Amino-3-(4-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Borane-tetrahydrofuran complex (94.0 mL, 93.92 mmol) was added dropwise to a stirred suspension of 3-amino-3-(4-chlorophenyl)propionic acid (2.50 g, 12.52 mmol) in THF (75 mL) at 0° C. over a period of 20 minutes under nitrogen. The resulting suspension was stirred at 0° C. for 30 minutes then at 22° C. for 5 hours. The reaction mixture was added portionwise to methanol (500 mL). The mixture was concentrated, redissolved in methanol (250 mL) and reconcentrated (this process was repeated three times). The residue was dissolved in DCM (200 mL) and washed with 1N NaOH (150 mL). The aqueous layer was extracted with DCM (5×100 mL) and the extracts combined with the organic layer. The combined organics were washed with saturated brine (2×150 mL), dried over MgSO4 and concentrated to afford a white semi-solid. The crude product was purified by flash silica chromatography, elution gradient 5 to 7% (10:1 MeOH/conc. NH3 (aq)) in DCM. Pure fractions were evaporated to dryness to afford 3-amino-3-(4-chlorophenyl)propan-1-ol (1.320 g, 56.8%) as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Addie, P Ballard, D Buttar, C Crafter… - Journal of medicinal …, 2013 - ACS Publications
Wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt led to the discovery of clinical candidate AZD5363, which showed increased potency, …
Number of citations: 159 pubs.acs.org
X Yu, J Xu, Y Shen, KM Cahuzac, K Park… - Journal of Medicinal …, 2022 - ACS Publications
We recently reported a potent, selective, and in vivo efficacious AKT degrader, MS21, which is a von Hippel–Lindau (VHL)-recruiting proteolysis targeting chimera (PROTAC) based on …
Number of citations: 21 pubs.acs.org
СК ААВУЛА, Х ЧАНДУКУДЛУ, А ЧИККУЛАПАЛЛИ… - 2018 - elibrary.ru
Настоящее изобретение относится к способу получения AZD5363 или соли AZD5363, включающему:(а) реакцию 8-(7Н-пирроло [2, 3-d] пиримидин-4-ил)-3-окса-1, 8-…
Number of citations: 0 elibrary.ru

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